Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172082-90-4
VCID: VC3353002
InChI: InChI=1S/C12H19NO.ClH/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11;/h4-8,10,12-13H,9H2,1-3H3;1H
SMILES: CC(C)OC(CNC)C1=CC=CC=C1.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride

CAS No.: 1172082-90-4

Cat. No.: VC3353002

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride - 1172082-90-4

Specification

CAS No. 1172082-90-4
Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
IUPAC Name N-methyl-2-phenyl-2-propan-2-yloxyethanamine;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11;/h4-8,10,12-13H,9H2,1-3H3;1H
Standard InChI Key OVIUUMOGAKGYQR-UHFFFAOYSA-N
SMILES CC(C)OC(CNC)C1=CC=CC=C1.Cl
Canonical SMILES CC(C)OC(CNC)C1=CC=CC=C1.Cl

Introduction

Basic Properties and Identification

Chemical Identity

The fundamental identifying characteristics of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride are summarized in the following table:

PropertyValue
CAS Number1172082-90-4
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
IUPAC NameMethyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride

Chemical Structure and Classification

Structural Analysis

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride features a nitrogen atom bonded to a methyl group and a 2-phenyl-2-(propan-2-yloxy)ethyl moiety. The structural arrangement includes a phenyl ring that contributes to the compound's lipophilicity and potential for interactions with protein binding sites. The isopropoxy group (-OCH(CH3)2) provides additional structural complexity and may influence the compound's receptor binding characteristics.

Classification as a Tertiary Amine

The compound is classified as a tertiary amine due to the nitrogen atom being bonded to three carbon-containing groups. This structural characteristic is significant as it influences the compound's basicity, solubility, and biological activity profile. Tertiary amines typically demonstrate lower basicity compared to primary and secondary amines but often show greater lipophilicity, which can enhance membrane permeability in biological systems.

Biological Activities

Antioxidant Properties

Derivatives of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride have demonstrated antioxidant properties when evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This suggests potential applications in contexts where oxidative stress management is beneficial, though the specific mechanisms and relative potency compared to established antioxidants require further investigation.

Receptor Interactions

A significant biological characteristic of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride is its function as a competitive antagonist at β-adrenergic receptors. This pharmacological property places it in the category of β-blockers, a class of compounds widely used in treating various cardiovascular conditions. The competitive nature of its antagonism suggests it binds to receptor sites without activating them, thereby preventing natural ligands from exerting their effects.

Pharmacological Applications

Cardiovascular Applications

The compound has demonstrated efficacy in reducing elevated heart rates in animal models, indicating potential applications in managing arrhythmias and other cardiovascular conditions. Its mechanism involves modulation of adrenergic signaling pathways, consistent with its classification as a β-blocker. This property suggests potential therapeutic value in conditions such as hypertension, angina pectoris, and heart failure, where reduction of sympathetic stimulation can be beneficial.

Neurological Implications

Research indicates that Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride may inhibit the uptake of neurotransmitters such as norepinephrine and serotonin. This activity suggests potential applications in the treatment of depressive disorders, as many established antidepressants function through similar mechanisms. Studies in rodent models have shown promising results, though comprehensive clinical characterization would be necessary to establish therapeutic efficacy in human subjects.

Research Status and Future Directions

Current research on Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride appears to be primarily at the preclinical stage. Several promising research directions deserve consideration:

  • Detailed characterization of β-receptor subtype specificity (β1, β2, β3)

  • Quantification of neurotransmitter uptake inhibition potency

  • Structure-activity relationship studies to develop optimized derivatives

  • Investigation of potential synergistic effects from dual mechanism of action

  • Evaluation of bioavailability and pharmacokinetic profiles

  • Assessment of safety profiles in appropriate models

The compound's dual activities – as both a β-adrenergic antagonist and a potential neurotransmitter uptake inhibitor – present interesting opportunities for multi-target therapeutic development. This dual mechanism might offer advantages in conditions where both cardiovascular modulation and neurological effects are desired.

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